molecular formula C8H12Br4 B184711 1,2,5,6-Tetrabromocyclooctane CAS No. 3194-57-8

1,2,5,6-Tetrabromocyclooctane

Cat. No. B184711
CAS RN: 3194-57-8
M. Wt: 427.8 g/mol
InChI Key: RZLXIANUDLLFHN-UHFFFAOYSA-N
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Description

1,2,5,6-Tetrabromocyclooctane is a brominated flame retardant (BFR) and an environmental contaminant . It has a molecular formula of C8H12Br4 .


Molecular Structure Analysis

The molecular formula of 1,2,5,6-Tetrabromocyclooctane is C8H12Br4 . The average mass is 427.797 Da and the monoisotopic mass is 423.767212 Da .


Physical And Chemical Properties Analysis

1,2,5,6-Tetrabromocyclooctane has a density of 2.1±0.1 g/cm3, a boiling point of 364.2±42.0 °C at 760 mmHg, and a flash point of 169.3±22.6 °C . It also has a molar refractivity of 68.0±0.3 cm3 .

Scientific Research Applications

Applications in Flame Retardancy

1,2,5,6-Tetrabromocyclooctane (TBCO) is predominantly used as a brominated flame retardant, commonly added to textiles, paints, and plastics. Its structural elucidation was accomplished through various methods such as 1H NMR spectroscopy, GC/MS, LC/MS, and X-ray structure determinations. Notably, TBCO exhibits thermal lability, meaning its isomers can easily interconvert. This property poses challenges in separation and analytical procedures, which require careful selection of conditions to prevent interconversion and ensure accurate analysis (Riddell et al., 2009).

Ecotoxicological Research

TBCO has been studied for its potential toxicological risks to aquatic organisms. A study using embryos of Japanese medaka (Oryzias latipes) exposed to TBCO revealed its accumulation in embryos and its adverse effects on hatching success. The study utilized transcriptomic and proteomic approaches to understand the molecular mechanisms underlying these effects. The findings indicated that TBCO might impair critical biological processes such as vision and cardiac muscle contraction (Jianxian Sun et al., 2016).

Analytical Method Development

The analysis of TBCO and other similar flame retardants has been improved through the development of liquid chromatography/tandem mass spectrometry (LC/MS/MS) methods. These methods offer better separation and detection capabilities, overcoming previous challenges associated with poor resolution and weak ion intensity in mass spectrometric analysis. This advancement has led to more precise environmental monitoring of these compounds (S. Zhou et al., 2011).

Endocrine Disruption Studies

TBCO has been investigated for its potential endocrine-disrupting effects. A study conducted on Japanese medaka using a 21-day fecundity assay revealed that exposure to TBCO led to a reduction in cumulative fecundity and alterations in the expression of genes involved in the hypothalamus-pituitary-gonadal-liver axis. These findings suggest that TBCO can disrupt endocrine function through specific patterns of gene expression changes in the gonad and liver (D. Saunders et al., 2015).

Future Directions

With the ban on production and the restriction on use of hexabromocyclododecane (HBCD), 1,2,5,6-Tetrabromocyclooctane is expected to become a potential substitute, which raises concerns about its ecological and environmental impact .

properties

IUPAC Name

1,2,5,6-tetrabromocyclooctane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12Br4/c9-5-1-2-6(10)8(12)4-3-7(5)11/h5-8H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZLXIANUDLLFHN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(CCC(C1Br)Br)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12Br4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0052750
Record name 1,2,5,6-Tetrabromocyclooctane
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Molecular Weight

427.80 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2,5,6-Tetrabromocyclooctane

CAS RN

3194-57-8
Record name 1,2,5,6-Tetrabromocyclooctane
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Record name Cyclooctane, 1,2,5,6-tetrabromo-
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Record name 1,2,5,6-Tetrabromocyclooctane
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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